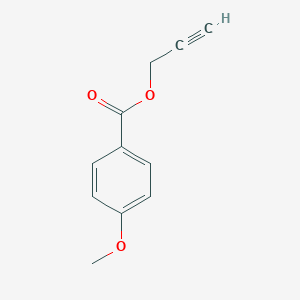

Prop-2-ynyl 4-methoxybenzoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

101532-23-4 |

|---|---|

Molecular Formula |

C11H10O3 |

Molecular Weight |

190.19 g/mol |

IUPAC Name |

prop-2-ynyl 4-methoxybenzoate |

InChI |

InChI=1S/C11H10O3/c1-3-8-14-11(12)9-4-6-10(13-2)7-5-9/h1,4-7H,8H2,2H3 |

InChI Key |

LYTIBVJBIRGRAK-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C(=O)OCC#C |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OCC#C |

Synonyms |

propynyl 4-methoxybenzoate propynyl p-methoxybenzoic acid |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations

Synthetic Approaches to Prop-2-ynyl 4-methoxybenzoate (B1229959)

The creation of Prop-2-ynyl 4-methoxybenzoate can be achieved through several strategic synthetic pathways. The most common methods include the direct esterification of 4-methoxybenzoic acid with propargyl alcohol and alkylation reactions involving a salt of the acid.

The most direct method for synthesizing this compound is the Fischer esterification reaction. This process involves the reaction of 4-methoxybenzoic acid with propargyl alcohol in the presence of an acid catalyst. operachem.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of one reactant, typically the alcohol, is used, or the water formed during the reaction is removed. operachem.com Common acid catalysts for this transformation include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com One reported synthesis using this method yielded this compound as a colorless oil. rsc.org The reaction involves heating the carboxylic acid and alcohol, with the ester being the desired product. operachem.com

An alternative synthetic route involves alkylation, which can be approached in two primary ways. The first method is a nucleophilic substitution reaction where a salt of 4-methoxybenzoic acid (a carboxylate) attacks an alkyl halide, such as propargyl bromide. This Sₙ2 reaction is an effective way to form the ester bond.

The second approach involves the alkylation of the carboxylate with a suitable propargyl derivative. This method has been used in the synthesis of similar compounds, where a hydroxybenzoic acid is treated with a base like potassium carbonate (K₂CO₃) to form the corresponding phenoxide and/or carboxylate, which then reacts with propargyl bromide. nih.govmdpi.com For instance, the alkylation of 4-hydroxy-3-methoxybenzoic acid with propargyl bromide in the presence of K₂CO₃ is a documented procedure. nih.gov Phase-transfer catalysis has also been employed for the propargylation of various substrates using propargyl bromide, often in the absence of a solvent. clockss.org

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters for optimization include the choice of catalyst, solvent, reaction temperature, and reaction time.

For esterification reactions, studies on similar systems have shown that the catalyst type and loading are critical. For example, solid acid catalysts like phosphoric acid-modified montmorillonite (B579905) K10 have been found to be efficient for the esterification of substituted benzoic acids, with optimal conditions often being solvent-free at reflux temperature. ijstr.org In one specific synthesis of this compound via esterification, a yield of 41% was achieved. rsc.org

For alkylation reactions, optimization often involves screening different bases and solvents. The C-alkylation of malonate derivatives with propargyl tosylate, for instance, has been optimized by testing various solvents, with dioxane found to be superior to THF. beilstein-journals.org The choice of the propargyl source is also a key consideration, with propargyl tosylates sometimes being preferred over the more hazardous propargyl bromide. beilstein-journals.org

The following table summarizes various conditions reported for the synthesis of propargyl esters, providing insight into potential optimization strategies for this compound.

Table 1: Synthetic Conditions for Propargyl Ester Formation

| Method | Reactants | Catalyst/Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Esterification | 4-Methoxybenzoic Acid, Propargyl Alcohol | Not Specified | Not Specified | Not Specified | 41% | rsc.org |

| Alkylation | Diethyl 2-acetamidomalonate, Propargyl Tosylate | Potassium tert-butoxide | Dioxane | Not Specified | Quantitative | beilstein-journals.org |

| Alkylation | 4-Hydroxy-3-methoxybenzoic Acid, Propargyl Bromide | K₂CO₃ | Acetone | Reflux | Not Specified | nih.gov |

| Alkylation | Pyrazole, Propargyl Bromide | K₂CO₃ | Solvent-free | 20°C | 92% | clockss.org |

Mechanistic Pathways of this compound Formation

Understanding the reaction mechanisms provides a deeper insight into the synthesis of this compound. The formation is primarily governed by the principles of nucleophilic acyl substitution.

The Fischer esterification of 4-methoxybenzoic acid with propargyl alcohol proceeds through a nucleophilic acyl substitution mechanism. vanderbilt.edulibretexts.org This multi-step process is catalyzed by acid and is reversible. masterorganicchemistry.com

The mechanism unfolds as follows:

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of 4-methoxybenzoic acid, which significantly increases the electrophilicity of the carbonyl carbon. operachem.commasterorganicchemistry.com

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of propargyl alcohol attacks the now highly electrophilic carbonyl carbon. This addition step forms a tetrahedral intermediate. operachem.comvanderbilt.edu

Proton Transfer: A proton is transferred from the oxonium ion part of the tetrahedral intermediate to one of the hydroxyl groups. This converts the hydroxyl group into a good leaving group (water). operachem.com

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. operachem.comlibretexts.org

Deprotonation: The protonated ester product is deprotonated by a base (such as water or the alcohol) to regenerate the acid catalyst and yield the final product, this compound. masterorganicchemistry.com

This entire sequence represents a substitution of the -OH group of the carboxylic acid with the -OCH₂C≡CH group from propargyl alcohol. vanderbilt.edu

The activation energy (Ea) is a key parameter derived from these studies, indicating the temperature sensitivity of the reaction rate. For the self-catalyzed esterification of 4-hydroxybenzoic acid with methanol (B129727), the activation energy was found to be 44.1 kJ/mol. researchgate.net In another study involving the esterification of benzoic acid with methanol using a solid acid catalyst, the activation energy was determined to be 65.9 kJ/mol. researchgate.net These values provide an expected range for the activation energy for the synthesis of this compound.

Table 2: Kinetic Parameters for Analogous Esterification Reactions

| Reaction | Catalyst | Kinetic Model | Activation Energy (Ea) (kJ/mol) | Reference |

|---|---|---|---|---|

| Benzoic Acid + Methanol | Functionalized Silica (B1680970) Gel (S1) | First-order | 65.9 ± 0.7 | researchgate.net |

| Benzoic Acid + Methanol | Functionalized Silica Gel (S3) | First-order | 44.9 ± 0.6 | researchgate.net |

| 4-Hydroxybenzoic Acid + Methanol | Self-catalyzed | Second-order | 44.1 | researchgate.net |

| n-Propionic Acid + 2-Propanol | Sulfuric Acid | Second-order | Not Specified | jptcp.com |

Green Chemistry Principles and Sustainable Synthesis of this compound

The imperative to develop environmentally benign chemical processes has steered synthetic chemistry towards the adoption of green chemistry principles. These principles focus on minimizing waste, using less hazardous materials, improving energy efficiency, and maximizing the incorporation of reactants into the final product, a concept known as atom economy. acs.org The synthesis of this compound, an important ester linkage, is an area where these sustainable practices are being actively explored to replace traditional methods that often rely on harsh reagents and volatile organic solvents.

A significant advancement in the sustainable synthesis of esters involves the use of innovative catalytic systems. For instance, the esterification of benzoic acids can be achieved with high efficiency using green catalysts like deep eutectic solvents (DES) or reusable ion-exchange resins. dergipark.org.trnih.gov Deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, can act as both the solvent and the catalyst, simplifying the reaction setup and workup. dergipark.org.trresearchgate.net Studies on the esterification of benzoic acid have shown high conversions with various alcohols using a DES composed of p-toluene sulfonic acid and benzyl (B1604629) tri-ethyl ammonium (B1175870) chloride, highlighting a simple, efficient, and environmentally friendly method. dergipark.org.tr Similarly, solid acid catalysts like Dowex H+ offer the advantage of being easily separable and reusable, contributing to a more sustainable process. nih.gov

The concept of atom economy is central to green synthetic design. acs.org Metal-catalyzed reactions, such as those using gold or copper, can facilitate the synthesis of propargyl esters with perfect atom economy. nih.govrsc.org These reactions often proceed through rearrangements or cycloadditions where all the atoms of the reactants are incorporated into the product. nih.govrsc.orgacs.org For example, gold-catalyzed reactions of propargylic esters have been shown to be highly atom-economical. nih.gov

Another key aspect of green synthesis is the use of alternative energy sources to reduce energy consumption and reaction times. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique. frontiersin.orgrsc.orgmdpi.com Microwave irradiation can dramatically accelerate reaction rates, leading to higher yields and improved selectivity in shorter timeframes compared to conventional heating. frontiersin.orgresearchgate.net This method has been successfully applied to the synthesis of various esters and heterocyclic compounds, demonstrating its potential for creating more efficient and greener synthetic pathways. researchgate.netundip.ac.idfrontiersin.org

The choice of solvent is also a critical factor. The move away from volatile and often toxic organic solvents towards greener alternatives like water or solvent-free conditions is a primary goal. acs.org While the direct esterification in water can be challenging, catalyst systems that function in aqueous media or protocols that eliminate the need for a solvent altogether represent significant progress. acs.orgresearchgate.net For example, CO2-promoted hydration of propargylic alcohols using a recyclable ionic liquid system offers a green route to related compounds. acs.org

Enzymatic catalysis presents a highly selective and environmentally friendly alternative for ester synthesis. acs.org Lipases, for example, can catalyze esterification under mild conditions and are biodegradable. researchgate.net The combination of biocatalysis with microwave irradiation can further enhance reaction rates, addressing the common issue of long reaction times in enzymatic processes. researchgate.net

The following table provides a comparative overview of different sustainable approaches for the synthesis of esters, including those structurally related to this compound.

Structural Elucidation and Solid State Characteristics

X-ray Crystallographic Analysis of Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate

The definitive molecular structure and crystal packing of prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate were determined through single-crystal X-ray crystallography. The analysis provided precise data on its crystal system, molecular conformation, and the intricate network of intermolecular interactions that define its supramolecular assembly.

The crystallographic analysis revealed that prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate crystallizes in the orthorhombic system. iucr.org The specific space group was identified as Pca2₁, with Z=8, indicating that there are eight molecules of the compound in the unit cell. iucr.org

The asymmetric unit of the crystal lattice is composed of two crystallographically independent molecules, designated as molecule A and molecule B. iucr.orgiucr.orgiucr.org While chemically identical, these two molecules exhibit distinct conformations within the crystal structure. iucr.org The primary differences between molecule A and B are found in the orientation of the propargyl (prop-2-ynyl) groups relative to the central benzoate (B1203000) ring. iucr.org A superposition of the two molecules shows a root-mean-square deviation of 0.113 Å, highlighting the subtle yet significant conformational variance. iucr.org

The conformational differences between molecules A and B are quantitatively described by their dihedral angles. The propargyl groups attached to the carboxylate and the para-hydroxy positions are twisted out of the plane of the benzoate rings to varying degrees in the two molecules. iucr.orguj.ac.za

In molecule A, the dihedral angles between the benzene (B151609) ring and the methoxy (B1213986), ester, and ether groups are 7.17 (15)°, 15.80 (12)°, and 11.48 (15)°, respectively. iucr.org In contrast, molecule B displays corresponding dihedral angles of 3.22 (16)°, 25.42 (8)°, and 7.92 (13)°. iucr.org This variation, particularly the significant difference in the ester group's twist, underscores the conformational isomerism present in the solid state. iucr.org

The extended structure of the crystal is dominated by non-classical intermolecular C—H⋯O hydrogen bonds. iucr.orgresearchgate.net These interactions link the independent molecules (A and B) together, forming infinite one-dimensional chains that propagate along the c-axis direction of the crystal lattice. iucr.org This network of weak hydrogen bonds is crucial in stabilizing the crystal packing.

Within the broader hydrogen-bonding network, a key structural motif is the formation of dimeric entities. iucr.orguj.ac.zaresearchgate.net The two independent molecules in the asymmetric unit are linked to each other via these C—H⋯O interactions, creating distinct dimeric pairs. iucr.orgresearchgate.net These dimers then serve as the building blocks for the extended one-dimensional chains observed in the crystal packing. iucr.org

Intermolecular Interactions and Crystal Packing Motifs

Polymorphism and Crystallization Phenomena of Prop-2-ynyl 4-methoxybenzoate (B1229959)

There are no published studies on the polymorphism or crystallization of Prop-2-ynyl 4-methoxybenzoate. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. As the compound is described as an oil, it does not form a stable crystalline lattice at ambient conditions, and therefore, polymorphism is not a relevant characteristic.

Structure-Property Relationships in the Solid State

Due to the absence of a defined crystal structure for this compound, no research has been conducted on its structure-property relationships in the solid state. Such relationships are fundamental to understanding how the arrangement of molecules in a crystal influences the macroscopic properties of the material, such as its melting point, solubility, and mechanical strength.

In contrast, a related but structurally distinct compound, Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate , has been synthesized and characterized in the solid state, offering a glimpse into the crystallographic features of similar molecules. However, it is crucial to note that the data for this compound cannot be directly attributed to this compound due to differences in their molecular structures.

Should further research lead to the successful crystallization of this compound, studies on its solid-state properties would become feasible and could provide valuable insights for materials science and pharmaceutical development. Until such data becomes available, a detailed discussion on its solid-state chemistry remains speculative.

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By observing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

While comprehensive, multi-dimensional NMR correlation data for Prop-2-ynyl 4-methoxybenzoate (B1229959) is not extensively detailed in publicly available research, the expected correlations can be reliably predicted based on its known chemical structure. Standard ¹H and ¹³C NMR would provide initial assignments.

Expected ¹H NMR Chemical Shifts: The proton NMR spectrum would show distinct signals for the aromatic protons of the 4-methoxybenzoate ring, the methoxy (B1213986) group protons, and the protons of the propargyl group. The aromatic protons would appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The propargyl group would exhibit signals for the methylene (B1212753) (-CH₂-) protons and the terminal alkyne (-C≡CH) proton.

Expected ¹³C NMR Chemical Shifts: The carbon-13 NMR spectrum would display unique signals for each carbon atom in a distinct chemical environment. This includes the ester carbonyl carbon, the aromatic carbons (both substituted and unsubstituted), the methoxy carbon, and the two carbons of the alkyne group, as well as the methylene carbon.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data for Prop-2-ynyl 4-methoxybenzoate

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Structural Assignment |

| Aromatic | ~7.9-8.1 (d) | ~131-132 | Protons/Carbons ortho to Ester |

| Aromatic | ~6.9-7.0 (d) | ~113-114 | Protons/Carbons ortho to Methoxy |

| Aromatic | N/A | ~122-123 | Carbon attached to Ester |

| Aromatic | N/A | ~163-164 | Carbon attached to Methoxy |

| Methoxy | ~3.8-3.9 (s) | ~55-56 | -OCH₃ |

| Methylene | ~4.9-5.0 (d) | ~52-53 | -O-CH₂-C≡ |

| Alkyne | ~2.5-2.6 (t) | ~75-76 | -C≡CH |

| Alkyne | N/A | ~77-78 | -C≡CH |

| Carbonyl | N/A | ~165-166 | C=O |

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary.

To confirm the assignments from one-dimensional NMR and establish unequivocal connectivity, multi-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would be expected to show a key correlation between the methylene protons (-CH₂-) and the terminal alkyne proton (-C≡CH) of the propargyl group. It would also confirm the coupling between the adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to their directly attached carbon atoms. An HSQC spectrum would definitively link the proton signals for the methoxy, methylene, and aromatic groups to their corresponding carbon signals identified in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for piecing together the molecular backbone.

Interactive Data Table: Expected Key HMBC Correlations for this compound

| Proton (¹H) | Correlated Carbon (¹³C) | Inferred Connectivity |

| Methylene (-CH₂-) | Ester Carbonyl (C=O) | Confirms ester linkage to propargyl group |

| Methylene (-CH₂-) | Alkyne Carbon (-C≡CH) | Confirms propargyl structure |

| Methoxy (-OCH₃) | Aromatic Carbon (C-OCH₃) | Confirms methoxy attachment to the ring |

| Aromatic Protons | Ester Carbonyl (C=O) | Links aromatic ring to the ester function |

Solid-State NMR (ssNMR) is a powerful technique for characterizing materials in their solid phase. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the local environment and packing of molecules in a crystal lattice or an amorphous solid.

There are no specific solid-state NMR studies published for this compound. However, this technique could be used to:

Distinguish between crystalline polymorphs: Different crystal packing arrangements would result in distinct ¹³C chemical shifts.

Characterize amorphous vs. crystalline forms: Amorphous materials typically show broader NMR signals compared to their crystalline counterparts.

Study molecular dynamics in the solid state: ssNMR can probe motions such as the rotation of the methoxy group or the phenyl ring.

For example, ssNMR studies on the related compound Lithium 4-methoxybenzoate have successfully distinguished between its polymorphic forms by resolving unique sets of ¹³C signals for each crystalline structure. A similar approach could be applied to this compound.

Dynamic NMR (DNMR) investigates the rates of chemical exchange processes. By acquiring NMR spectra at variable temperatures, it is possible to study conformational changes, such as bond rotations, that occur on the NMR timescale.

For this compound, no specific DNMR studies are currently available. Potential areas of investigation using this technique would include the study of hindered rotation around the aryl-carbonyl bond and the ester C-O bond. At sufficiently low temperatures, the rotation could be slowed, potentially leading to the observation of distinct signals for different conformers, allowing for the calculation of the energy barrier to rotation.

Vibrational Spectroscopy for Functional Group Analysis and Molecular Structure Elucidation

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each functional group has a characteristic set of vibrational frequencies, making these techniques excellent for identifying the presence of specific chemical bonds.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The spectrum provides a distinct fingerprint based on the molecule's functional groups.

Interactive Data Table: Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 | C-H Stretch | Terminal Alkyne (-C≡C-H) |

| ~3100-3000 | C-H Stretch | Aromatic (Ar-H) |

| ~2950-2850 | C-H Stretch | Methoxy/Methylene (-OCH₃, -CH₂-) |

| ~2120 | C≡C Stretch | Alkyne |

| ~1720 | C=O Stretch | Ester |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Aryl Ether/Ester |

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering light off a molecule and analyzing the energy shifts in the scattered light. Bonds that are symmetric and less polar tend to produce strong Raman signals, whereas polar bonds are often stronger in IR.

For this compound, the C≡C triple bond stretch and the symmetric "breathing" mode of the benzene ring are expected to be particularly strong and easily identifiable in the Raman spectrum, providing a clear vibrational fingerprint.

Interactive Data Table: Expected Key Raman Shifts for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 | C-H Stretch | Terminal Alkyne (-C≡C-H) |

| ~2120 | C≡C Stretch | Alkyne (strong signal expected) |

| ~1600 | C=C Stretch | Aromatic Ring (symmetric stretch) |

| ~850 | Ring Breathing | 1,4-disubstituted Benzene |

Mass Spectrometry Techniques for Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry stands as a cornerstone in the analytical chemist's toolkit, providing profound insights into the molecular weight and structural integrity of a compound. For this compound, both high-resolution and tandem mass spectrometry techniques have been pivotal in its characterization.

High-resolution mass spectrometry is an indispensable technique for the unambiguous determination of a compound's elemental composition by providing a highly accurate mass measurement. The molecular formula of this compound is C₁₁H₁₀O₃. The exact mass of this compound, calculated from the sum of the exact masses of its constituent isotopes, can be compared with the experimentally determined mass from HRMS to confirm its molecular formula with a high degree of confidence.

| Property | Value |

| Molecular Formula | C₁₁H₁₀O₃ |

| Monoisotopic Mass | 190.06299 Da |

| Theoretical Molar Mass | 190.19 g/mol |

This table presents the key molecular properties of this compound relevant to its HRMS analysis.

The high precision of HRMS, typically in the low parts-per-million (ppm) range, allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thereby providing unequivocal validation of the molecular formula of this compound.

Tandem mass spectrometry (MS/MS) is a powerful technique employed to elicit detailed structural information about a molecule through the analysis of its fragmentation patterns. In an MS/MS experiment, the protonated molecule of this compound, [M+H]⁺, is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a roadmap of the molecule's connectivity.

The fragmentation of this compound is anticipated to proceed through several key pathways, primarily involving the cleavage of the ester linkage and fragmentation of the propargyl and methoxybenzoyl moieties.

Predicted Fragmentation Pathways:

Loss of the propargyl group: A primary fragmentation event is the neutral loss of the propargyl group (C₃H₃•), leading to the formation of the 4-methoxybenzoyl cation.

Cleavage of the ester bond: Scission of the ester bond can result in the formation of the 4-methoxybenzoyl cation or the propargyl cation.

Decarbonylation: Subsequent fragmentation of the 4-methoxybenzoyl cation can involve the loss of carbon monoxide (CO).

Fragmentation of the aromatic ring: At higher collision energies, fragmentation of the aromatic ring can occur.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 191.07 | 151.04 | C₃H₂ | 4-methoxybenzoyl cation |

| 191.07 | 135.04 | C₃H₄O | Methoxy-tropolone cation |

| 151.04 | 123.04 | CO | Methoxy-phenyl cation |

| 151.04 | 107.05 | CO₂ | Methoxy-phenyl cation |

| 151.04 | 95.05 | C₃H₂O | Phenyl cation |

This interactive table outlines the predicted major fragmentation pathways for the protonated molecule of this compound in an MS/MS experiment.

Electronic Absorption and Emission Spectroscopy of this compound

Electronic absorption and emission spectroscopy are employed to investigate the electronic transitions within a molecule. The ultraviolet-visible (UV-Vis) absorption spectrum of this compound is primarily dictated by the electronic transitions within the 4-methoxybenzoyl chromophore. The methoxy group, being an electron-donating group, and the carbonyl group of the ester, an electron-withdrawing group, influence the energy of these transitions.

The UV-Vis spectrum of 4-methoxybenzoic acid, a closely related chromophore, exhibits characteristic absorption bands in the ultraviolet region, and similar absorption features are expected for this compound. nist.gov

| Spectral Region | Expected λmax (nm) | Electronic Transition |

| UV-C | ~200-220 | π → π |

| UV-B | ~250-270 | π → π |

| UV-A | ~290-310 | n → π* |

This table summarizes the anticipated electronic absorption bands for this compound based on the known spectrum of 4-methoxybenzoic acid.

Information regarding the fluorescence emission properties of this compound is not extensively available in the current scientific literature. Further investigation into its potential luminescent characteristics would be necessary to fully understand its photophysical behavior.

Hyphenated Spectroscopic Methods in this compound Analysis

Hyphenated spectroscopic techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the definitive identification of individual components. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are particularly well-suited for the analysis of benzoate (B1203000) esters like this compound. researchgate.netresearchgate.netjournalijar.com

In a GC-MS analysis, the volatile this compound would be separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented, providing a mass spectrum that serves as a chemical fingerprint for its identification. The retention time from the gas chromatograph and the mass spectrum together provide a high level of confidence in the compound's identity.

Similarly, LC-MS can be employed, particularly if the compound is part of a more complex, non-volatile matrix. The liquid chromatograph separates the components of the mixture, and the mass spectrometer provides mass and structural information for identification. The development of robust LC-MS methods has proven valuable for the analysis of various esters in diverse sample types.

The application of these hyphenated techniques is crucial for quality control, metabolic studies, and environmental analysis involving this compound and related compounds.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Prop-2-ynyl 4-methoxybenzoate (B1229959)

Quantum chemical calculations, which apply quantum mechanics to chemical systems, are fundamental to modern computational chemistry. kallipos.gr These methods can elucidate the electronic structure and properties of a molecule. Methods such as Density Functional Theory (DFT) and ab initio approaches like Hartree-Fock are commonly used for this purpose. kallipos.gr

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. This process determines key structural parameters like bond lengths, bond angles, and dihedral angles. The electronic structure describes the distribution and energy of electrons within the optimized molecular geometry.

For Prop-2-ynyl 4-methoxybenzoate, a full geometry optimization using a method like DFT would yield its most stable three-dimensional structure. However, specific optimized geometric parameters from such calculations are not available in the published literature.

Table 1: Representative Geometric Parameters from a Theoretical Calculation This table illustrates the type of data that would be obtained from a geometry optimization of this compound. Specific values are not available in the reviewed literature.

| Parameter | Atom Connections | Calculated Value |

| Bond Lengths (Å) | ||

| C=O | Carbonyl Carbon - Carbonyl Oxygen | Not Available |

| C-O | Carbonyl Carbon - Ester Oxygen | Not Available |

| O-CH₂ | Ester Oxygen - Methylene (B1212753) | Not Available |

| C≡C | Alkyne Carbon - Alkyne Carbon | Not Available |

| Bond Angles (°) ** | ||

| O=C-O | Carbonyl Group | Not Available |

| C-O-CH₂ | Ester Linkage | Not Available |

| Dihedral Angles (°) ** | ||

| C_aryl-C_aryl-C=O | Phenyl Ring vs. Carbonyl | Not Available |

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to specific orbitals that can extend over the entire molecule. Frontier Molecular Orbital (FMO) theory is a specific application of MO theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of the HOMO and LUMO, and the gap between them, are crucial for understanding a molecule's reactivity, electronic transitions, and stability. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

An FMO analysis of this compound would reveal the distribution of these key orbitals across the molecule, indicating the most probable sites for nucleophilic and electrophilic attack. The energy gap (ΔE = ELUMO – EHOMO) would provide an estimate of its chemical reactivity. This specific analysis has not been reported in the literature.

Table 2: Frontier Molecular Orbital (FMO) Data This table shows the parameters that would be calculated in an FMO analysis. Specific values for this compound are not available in the reviewed literature.

| Parameter | Description | Calculated Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Not Available |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Not Available |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Not Available |

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the stretching, bending, and twisting motions of its bonds. These calculated frequencies are invaluable for interpreting experimental infrared (IR) and Raman spectra. By comparing the calculated vibrational spectrum with the experimental one, researchers can confirm the structure of a synthesized compound and assign specific bands in the spectrum to particular molecular motions. Theoretical frequencies are often scaled by a factor to better match experimental results.

A theoretical vibrational analysis of this compound would provide a complete set of its vibrational modes. While experimental NMR data for the compound exists, a corresponding theoretical vibrational analysis to correlate with IR or Raman spectra is not found in the literature. escholarship.org

Non-covalent interactions (NCIs), such as hydrogen bonds and van der Waals forces, are crucial for understanding molecular conformation, crystal packing, and interactions with other molecules. NCI analysis is a computational technique used to visualize and characterize these weak interactions within and between molecules. This analysis can reveal regions of steric repulsion, hydrogen bonding, and weak van der Waals contacts.

For this compound, an NCI analysis could elucidate intramolecular interactions, such as those between the alkyne group and the aromatic ring, which could influence its conformational preferences. Such a detailed study on this specific molecule has not been published.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. kallipos.gr By solving Newton's equations of motion for a system of interacting particles, MD simulations can explore the different conformations a molecule can adopt, providing a view of its dynamic behavior, flexibility, and conformational landscape. This is particularly useful for flexible molecules to understand how they might change shape in different environments or upon binding to a target.

An MD simulation of this compound could reveal the rotational barriers around its single bonds, such as the ester linkage, and map out the most stable conformations and the energy landscape for transitioning between them. No such simulation studies have been reported for this compound in the scientific literature.

Reaction Pathway Modeling and Transition State Investigations for this compound Transformations

Computational chemistry is widely used to model chemical reaction mechanisms. wikipedia.org This involves calculating the potential energy surface of a reaction, identifying the structures of transition states (the highest energy point along a reaction coordinate), and determining the activation energies. This modeling helps to understand reaction selectivity and kinetics.

This compound has been used as a substrate in platinum-catalyzed cycloisomerization reactions to synthesize substituted indolizines. escholarship.org These reactions involve complex mechanistic steps, including potential acyl migrations. escholarship.org While the synthetic utility of this compound in these transformations has been demonstrated, a specific and detailed computational investigation modeling the reaction pathway, intermediates, and transition states for its conversion has not been found in the reviewed literature. Such a study would be valuable for elucidating the precise factors that control the observed product formation.

Density Functional Theory (DFT) Applications in this compound Research

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the electronic structure, molecular geometry, and spectroscopic properties of organic molecules. While specific DFT studies focusing exclusively on this compound are not extensively documented in publicly available literature, the application of DFT to analogous benzoate (B1203000) esters and related structures provides a clear framework for how this compound can be theoretically characterized.

DFT calculations, typically using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to predict various molecular properties of this compound. researchgate.netrsc.org The primary applications would include:

Geometric Optimization: DFT is used to determine the most stable three-dimensional conformation of the molecule by finding the global minimum on the potential energy surface. This includes predicting bond lengths, bond angles, and dihedral angles. For instance, in related benzoate derivatives, the planarity between the benzene (B151609) ring and the ester group is a key parameter influencing the molecule's electronic properties. mdpi.com

Vibrational Analysis: Theoretical vibrational frequencies can be calculated and correlated with experimental infrared (IR) and Raman spectra. This aids in the assignment of characteristic vibrational modes, such as the C≡C stretching of the alkyne group, the C=O stretching of the ester, and the aromatic ring vibrations. smsjournals.comscholarsresearchlibrary.com

Electronic Properties: Key quantum chemical descriptors can be calculated to understand the molecule's reactivity and electronic behavior. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity, kinetic stability, and electronic transitions. researchgate.netsapub.org A smaller gap generally suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential around the carbonyl oxygen and the methoxy (B1213986) group, indicating susceptibility to electrophilic attack, while regions of positive potential would indicate sites for nucleophilic attack.

Non-Linear Optical (NLO) Properties: DFT can be used to calculate properties like dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). researchgate.net Molecules with significant NLO properties have potential applications in materials science and photonics.

The following table represents hypothetical, yet representative, data that could be obtained from a DFT analysis of this compound, based on findings for similar molecules. mdpi.comsmsjournals.comsapub.org

Table 1: Hypothetical DFT-Calculated Properties for this compound Calculations assumed at the B3LYP/6-311++G(d,p) level of theory.

| Property | Predicted Value | Significance |

| Electronic Energy | Provides the total electronic energy of the optimized structure. | |

| HOMO Energy | -6.5 to -7.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.0 to -2.0 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | 4.5 to 6.0 eV | Correlates with chemical stability and reactivity. sapub.org |

| Dipole Moment (μ) | 2.0 to 3.5 Debye | Measures the overall polarity of the molecule. |

| Vibrational Frequencies | ||

| C≡C Stretch (Alkyne) | ~2100-2150 cm⁻¹ | Characteristic band for the propargyl group. |

| C=O Stretch (Ester) | ~1710-1730 cm⁻¹ | Characteristic band for the ester carbonyl group. smsjournals.com |

Such theoretical studies are invaluable for complementing experimental data, providing insights into molecular-level properties that govern the macroscopic behavior of the compound, and guiding the design of new derivatives with tailored characteristics. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Analogues

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies used to build mathematical models that correlate the structural features of molecules with their physicochemical properties or biological activities. researchgate.netnih.gov For analogues of this compound, QSPR modeling can be a powerful predictive tool. Instead of synthesizing and testing every possible derivative, QSPR allows for the in-silico screening of compounds to predict properties of interest, thereby saving time and resources. mdpi.com

The process involves calculating a set of numerical values, known as molecular descriptors, for a series of related compounds (e.g., various substituted benzoate esters). These descriptors quantify different aspects of the molecular structure. Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM), are then used to develop a predictive model. nih.govnih.gov

For benzoate ester analogues, QSPR models have been successfully developed to predict a range of properties:

Antimicrobial Activity: QSAR studies on p-hydroxybenzoate and p-aminobenzoic acid derivatives have shown that antimicrobial activity can be predicted using specific descriptors. nih.govresearchgate.net The models often indicate that electronic and topological parameters are key influencers of activity. For example, the energy of the LUMO and the total energy of the molecule have been found to be dominant descriptors in explaining antimicrobial effects. researchgate.net

Aqueous Solubility: The solubility of aromatic esters has been modeled using quantum chemical descriptors. Important factors identified include the molecular surface area, charges on the carboxyl group, and the HOMO-LUMO energy gap, which reflect the steric and electronic contributions to solubility. nih.gov

Physicochemical Properties: Other properties like the flash point of esters have also been successfully modeled. nih.gov Such models often rely on a combination of descriptors to capture the complex relationships between structure and property.

The selection of molecular descriptors is a critical step in QSPR modeling. For analogues of this compound, these descriptors would fall into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as HOMO and LUMO energies, dipole moment (μ), and atomic charges. researchgate.netresearchgate.net

Topological Descriptors: These are numerical representations of molecular topology, including connectivity indices (e.g., valence first-order molecular connectivity index, ¹χv) and shape indices (e.g., Kier's alpha first-order shape index, κα1). nih.govthieme-connect.com

Steric/Geometrical Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and van der Waals radii.

The table below summarizes key molecular descriptors that would be relevant for building QSPR models for analogues of this compound and the properties they are often used to predict.

Table 2: Relevant Molecular Descriptors for QSPR Modeling of Benzoate Analogues

| Descriptor Class | Specific Descriptor Example | Predicted Property/Activity | Reference |

| Electronic | Energy of LUMO (ELUMO) | Antifungal/Antimicrobial Activity | researchgate.netresearchgate.net |

| Dipole Moment (μ) | Antifungal Activity | researchgate.net | |

| Charges on Carboxyl Group | Aqueous Solubility | nih.gov | |

| Topological | Valence Molecular Connectivity Index (¹χv) | Antimicrobial Activity | nih.govthieme-connect.com |

| Kier's Shape Index (κ1, κα1) | Antimicrobial Activity | nih.govthieme-connect.com | |

| Balaban Topological Index (J) | Antibacterial Activity | thieme-connect.com | |

| Geometrical/Steric | Molecular Surface Area (SA) | Aqueous Solubility | nih.gov |

By developing robust QSPR models for a series of benzoate esters, researchers can predict the properties of novel, unsynthesized analogues, including derivatives of this compound. This approach can guide the rational design of new compounds with desired characteristics, whether for enhanced biological activity, improved solubility, or other specific applications. nih.gov

Chemical Reactivity and Transformation Pathways

Reactions Involving the Prop-2-ynyl Moiety

The terminal alkyne of the prop-2-ynyl group is a hub of reactivity, participating in several important classes of organic reactions.

Click Chemistry Applications of the Alkyne Functional Group

The terminal alkyne is a key participant in "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate minimal byproducts. tcichemicals.com The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins an alkyne and an azide (B81097) to form a stable 1,2,3-triazole ring. tcichemicals.commdpi.comrsc.org This reaction is known for its efficiency and selectivity, proceeding under mild conditions, often in aqueous solutions. mdpi.comthno.org The resulting triazole linker is not easily oxidized or reduced, providing a robust connection between molecular fragments. tcichemicals.com This methodology is a powerful tool for creating large libraries of compounds and has found widespread use in drug discovery, bioconjugation, and materials science. tcichemicals.commdpi.comrsc.orgthno.org

Table 1: Key Features of Click Chemistry

| Feature | Description |

| High Yields | Reactions typically proceed to completion, maximizing product formation. tcichemicals.com |

| Simple Reaction Conditions | Often performed at room temperature and in benign solvents, including water. tcichemicals.comthno.org |

| Readily Available Starting Materials | Utilizes simple and accessible building blocks. tcichemicals.com |

| No or Minimal Byproducts | Products can often be isolated without chromatographic purification. tcichemicals.com |

| High Selectivity | The reaction is highly specific for the alkyne and azide functional groups. rsc.orgthno.org |

Metal-Catalyzed Reactions of the Prop-2-ynyl Group (e.g., Au, Pt catalysis)

The propargyl ester functionality is a versatile substrate for various metal-catalyzed transformations, particularly with π-acidic metals like gold (Au) and platinum (Pt). nih.gov Gold and platinum catalysts can activate the alkyne, leading to rearrangements and cycloadditions. nih.gov

Gold(I) catalysts, for instance, can facilitate the cyclopropanation of propargyl esters with alkenes. ntnu.edu These reactions can proceed with high diastereoselectivity. ntnu.edu Furthermore, gold catalysis can induce a 1,3-acyloxy migration in propargylic esters to form allene (B1206475) intermediates, which can then participate in cycloaddition reactions. nih.gov The reaction pathways, such as [3+2] or [4+3] cycloadditions, can be influenced by the choice of substrates and catalysts. ntnu.eduresearchgate.netntnu.no

Rhodium (Rh) catalysts have also been shown to promote 1,3- and 1,2-acyloxy migrations in propargylic esters, leading to various cycloaddition products. nih.gov These transformations provide efficient routes to construct complex carbocyclic and heterocyclic structures. nih.gov

Hydration and Cycloaddition Reactions

The alkyne group can undergo hydration reactions. For example, mercuric ion-promoted hydration of propargylic esters can yield γ-ketoesters. cdnsciencepub.com

Cycloaddition reactions are another important transformation pathway for the prop-2-ynyl group. Besides the metal-catalyzed versions mentioned above, alkynes can participate in thermal and photochemical cycloadditions. The Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide is a classic example, though the copper-catalyzed version is now more widely used due to its superior reaction rates and regioselectivity. tcichemicals.commdpi.com

Reactions of the 4-Methoxybenzoate (B1229959) Ester Group

The 4-methoxybenzoate portion of the molecule also possesses distinct reactive sites: the ester linkage and the aromatic ring.

Hydrolysis and Transesterification Reactions

The ester group can be cleaved through hydrolysis, a reaction that breaks the ester bond to yield a carboxylic acid (4-methoxybenzoic acid) and an alcohol (prop-2-yn-1-ol). This reaction can be catalyzed by acids or bases. The rate of hydrolysis can be influenced by the electronic properties of substituents on the benzoate (B1203000) ring. researchgate.net

Transesterification is another key reaction of the ester group, where the prop-2-ynyl alcohol portion is exchanged with another alcohol. This process is typically catalyzed by an acid or a base and is an equilibrium-driven process.

Electrophilic Aromatic Substitution on the Benzoate Ring

The benzene (B151609) ring of the 4-methoxybenzoate group can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. miracosta.edumasterorganicchemistry.com The existing substituents on the ring, the methoxy (B1213986) group (-OCH₃) and the ester group (-COOR), direct the position of the incoming electrophile.

The methoxy group is an activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. libretexts.org Conversely, the ester group is a deactivating group and a meta-director because it withdraws electron density from the ring. libretexts.orgaiinmr.com When both are present, the powerful activating effect of the methoxy group generally dictates the position of substitution, favoring the positions ortho to it (and meta to the ester group).

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Type | Directing Effect |

| -OCH₃ (Methoxy) | Activating | Ortho, Para libretexts.org |

| -COOR (Ester) | Deactivating | Meta libretexts.orgaiinmr.com |

Common EAS reactions include nitration (introduction of a -NO₂ group), halogenation (introduction of -Cl, -Br), sulfonation (introduction of a -SO₃H group), and Friedel-Crafts acylation/alkylation. miracosta.edulibretexts.org For instance, nitration of a similar compound, methyl benzoate, under harsh conditions yields primarily the meta-substituted product. libretexts.orgaiinmr.com However, for prop-2-ynyl 4-methoxybenzoate, the activating methoxy group would likely direct nitration to the positions ortho to itself.

Derivatization Strategies via the Methoxy Group

The methoxy group on the aromatic ring of this compound represents a key site for chemical modification, enabling the synthesis of a variety of derivatives with potentially altered biological or material properties. The primary derivatization strategy for this group is its conversion to a hydroxyl group via O-demethylation. This transformation is significant as it not only alters the electronic properties of the benzene ring but also provides a new reactive handle for further functionalization.

Lewis Acid-Mediated Demethylation: Boron tribromide (BBr₃) is a highly effective and common reagent for the cleavage of aryl methyl ethers. commonorganicchemistry.com The reaction typically proceeds under mild conditions, often at low temperatures in chlorinated solvents like dichloromethane (B109758) (DCM). Another Lewis acid, aluminum chloride (AlCl₃), has been utilized for the regioselective demethylation of the p-methoxy group in phenolic esters. google.com This method is particularly relevant for substrates like this compound.

Brønsted Acid-Mediated Demethylation: Strong protic acids such as hydrobromic acid (HBr) can also effect the cleavage of phenolic methyl ethers. commonorganicchemistry.com These reactions are typically conducted at elevated temperatures and may have lower functional group compatibility compared to milder Lewis acid methods. commonorganicchemistry.com

Nucleophilic Demethylation: Strong nucleophiles, particularly thiolates, can demethylate phenolic methyl ethers through an Sₙ2 mechanism. commonorganicchemistry.com These reactions are usually carried out in polar aprotic solvents like N,N-dimethylformamide (DMF) at high temperatures. commonorganicchemistry.com

Enzymatic Demethylation: In addition to chemical methods, enzymatic O-demethylation presents a green and highly specific alternative. For instance, cytochrome P450 monooxygenases have been shown to catalyze the O-demethylation of 4-methoxybenzoate. researchgate.net A two-component system involving CYP199A35 and a ferredoxin-NAD(P) reductase (Mbr) from Amycolatopsis magusensis has demonstrated specificity for the O-demethylation of 4-methoxybenzoate to 4-hydroxybenzoate. researchgate.net

The following table summarizes various O-demethylation methods applicable to 4-methoxybenzoate esters, which serve as close analogs for this compound.

| Reagent/Catalyst | Conditions | Substrate Type | Product | Ref. |

| Boron tribromide (BBr₃) | DCM, low temperature to room temperature | Phenolic methyl ethers | Phenol | commonorganicchemistry.com |

| Hydrobromic acid (HBr) | Elevated temperature | Phenolic methyl ethers | Phenol | commonorganicchemistry.com |

| Thiolates (e.g., EtSNa) | DMF, elevated temperature | Phenolic methyl ethers | Phenol | commonorganicchemistry.com |

| Aluminum chloride (AlCl₃) | Organic solvent, room temperature | 3',4',5'-trimethoxy benzoic ester of a phenol | 4'-Hydroxy, 3',5'-dimethoxy benzoic acid ester of a phenol | google.com |

| CYP199A35/Mbr | Potassium phosphate (B84403) buffer (pH 7.4), 30 °C | 4-methoxybenzoate | 4-hydroxybenzoate | researchgate.net |

Derivatives and Analogue Synthesis

Systematic Modification of the Prop-2-ynyl Moiety in Benzoate (B1203000) Esters

The prop-2-ynyl group, with its terminal alkyne, is a versatile handle for a variety of chemical transformations. Modifications at this site can significantly influence the molecule's reactivity and potential applications.

The terminal hydrogen of the alkyne in prop-2-ynyl 4-methoxybenzoate (B1229959) can be replaced with various substituents, leading to a wide array of derivatives. The Sonogashira coupling reaction is a powerful method for this transformation, involving the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. This reaction would allow for the introduction of various aryl and vinyl groups at the terminal position of the alkyne.

For instance, the coupling of prop-2-ynyl 4-methoxybenzoate with a substituted aryl iodide would yield a diarylacetylene derivative. The reaction conditions are generally mild, making it suitable for substrates with various functional groups. The choice of catalyst, base, and solvent can be optimized to achieve high yields of the desired product.

Another important class of derivatives can be obtained by introducing silyl (B83357) groups at the terminal alkyne position. The synthesis of propargyl silanes from terminal alkynes can be achieved through various methods, including migratory Sonogashira reactions or copper-catalyzed silylation of propargyl derivatives. These silyl-substituted derivatives can serve as valuable intermediates for further synthetic transformations.

Table 1: Examples of Potential Terminal Alkyne Substitutions on this compound

| Substituent (R) | Synthetic Method | Potential Derivative |

|---|---|---|

| Aryl (e.g., Phenyl) | Sonogashira Coupling | (3-Phenylprop-2-yn-1-yl) 4-methoxybenzoate |

| Vinyl | Sonogashira Coupling | (Pent-1-en-4-yn-1-yl) 4-methoxybenzoate |

| Silyl (e.g., Trimethylsilyl) | Silylation | (3-(Trimethylsilyl)prop-2-yn-1-yl) 4-methoxybenzoate |

| Alkyl | Alkylation of the terminal alkyne | But-2-ynyl 4-methoxybenzoate |

Homologation, the extension of a carbon chain by a single methylene (B1212753) unit, can be applied to the propargylic chain of this compound to synthesize analogues with longer alkynyl chains, such as but-3-ynyl or pent-4-ynyl 4-methoxybenzoate. The Kowalski ester homologation is a robust method for achieving this transformation. This reaction involves the treatment of an ester with dibromomethyllithium, followed by rearrangement to yield the homologated ester.

The Kowalski ester homologation has been shown to be effective for a wide range of esters, including those with primary, secondary, tertiary, aryl, alkenyl, and alkynyl groups, and it proceeds with retention of stereochemistry. This suggests that the application of this method to an appropriate precursor could lead to the desired chain-extended analogues of this compound.

Table 2: Potential Homologated Analogues of this compound

| Homologated Chain | Potential Analogue | Synthetic Approach |

|---|---|---|

| But-3-ynyl | But-3-ynyl 4-methoxybenzoate | Kowalski Ester Homologation |

| Pent-4-ynyl | Pent-4-ynyl 4-methoxybenzoate | Iterative Kowalski Ester Homologation |

Structural Diversification of the 4-Methoxybenzoate Core

The 4-methoxybenzoate core of the molecule provides another avenue for structural modification. Changes to the aromatic ring or the ester linkage can lead to derivatives with altered electronic and biological properties.

The introduction of various substituents on the aromatic ring of the benzoate moiety can significantly impact the chemical properties of the molecule. The synthesis of prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate from 4-hydroxy-3-methoxybenzoic acid demonstrates the feasibility of introducing additional electron-donating groups onto the benzene (B151609) ring. This reaction involves the alkylation of the starting material with propargyl bromide in the presence of a base.

Similarly, the synthesis of gefitinib, a pharmaceutical agent, starts from methyl 3-hydroxy-4-methoxybenzoate, which undergoes a series of reactions including alkylation, nitration, and reduction. This synthetic route highlights the possibility of introducing both electron-donating (alkoxy) and electron-withdrawing (nitro) groups onto the benzoate ring of a precursor, which could then be esterified with propargyl alcohol to yield the desired derivatives. The synthesis of 4-(propargyloxy)benzenesulfonamide derivatives with various substituents on the benzene ring further illustrates the synthetic accessibility of such substituted aromatic compounds.

Table 3: Potential Substituents on the 4-Methoxybenzoate Ring

| Substituent Type | Example Substituent | Potential Synthetic Precursor |

|---|---|---|

| Electron-donating | -OCH3, -OH, -NH2 | Substituted 4-hydroxybenzoic acids |

| Electron-withdrawing | -NO2, -CN, -Cl | Substituted 4-hydroxybenzoic acids |

Modification of the ester linkage in this compound to other functional groups, such as amides or thioesters, can lead to analogues with different chemical stabilities and biological activities. The synthesis of propargylamines is a well-established field, with numerous methods available for their preparation. These methods often involve the reaction of an aldehyde, an amine, and a terminal alkyne in a multicomponent reaction. To synthesize an amide analogue of this compound, one could react 4-methoxybenzoyl chloride with propargylamine.

The synthesis of N-propargylated heterocyclic compounds also provides a basis for creating amide-like structures where the nitrogen atom is part of a ring system. While the direct synthesis of the thioester analogue, S-prop-2-ynyl 4-methoxybenzothioate, is less commonly reported, it could potentially be synthesized from 4-methoxybenzoyl chloride and prop-2-yne-1-thiol.

Table 4: Potential Ester Linkage Modifications

| Modified Linkage | Analogue Name | Potential Synthetic Route |

|---|---|---|

| Amide | N-(Prop-2-yn-1-yl)-4-methoxybenzamide | Reaction of 4-methoxybenzoyl chloride with propargylamine |

| Thioester | S-Prop-2-ynyl 4-methoxybenzothioate | Reaction of 4-methoxybenzoyl chloride with prop-2-yne-1-thiol |

Synthesis of Polyfunctional this compound Derivatives

The synthesis of derivatives containing multiple functional groups allows for the creation of complex molecules with diverse properties. An example of such a polyfunctional derivative is prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate. This molecule contains two propargyl groups and an additional methoxy (B1213986) group on the benzoate ring. Its synthesis involves the reaction of 4-hydroxy-3-methoxybenzoic acid with propargyl bromide, where both the carboxylic acid and the phenolic hydroxyl group are alkylated.

This approach can be extended to other polyhydroxybenzoic acids or benzoic acids with other reactive functional groups to generate a library of polyfunctional this compound derivatives. For example, starting with 3,4-dihydroxybenzoic acid and using a controlled amount of propargyl bromide could potentially lead to the selective propargylation of one or both hydroxyl groups in addition to the esterification of the carboxylic acid. The synthesis of various propargyl derivatives for applications in medicinal chemistry and materials science often involves the introduction of multiple functional groups to tailor the properties of the final compound.

Table 5: Examples of Polyfunctional this compound Derivatives

| Derivative Name | Key Functional Groups | Synthetic Precursor |

|---|---|---|

| Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate | Two propargyl groups, two methoxy groups | 4-Hydroxy-3-methoxybenzoic acid |

| Prop-2-ynyl 3-nitro-4-(prop-2-ynyloxy)benzoate | Two propargyl groups, one methoxy group, one nitro group | 4-Hydroxy-3-nitrobenzoic acid |

Applications in Materials Science and Organic Synthesis

Prop-2-ynyl 4-methoxybenzoate (B1229959) as a Building Block in Complex Organic Synthesis

The unique structure of Prop-2-ynyl 4-methoxybenzoate, combining a reactive propargyl group with a stable benzoate (B1203000) ester, allows it to serve as a key building block in sophisticated organic synthesis.

Precursor for Complex Heterocyclic Compounds

While the terminal alkyne group in this compound is chemically suited for constructing heterocyclic systems through reactions like cycloadditions, specific examples of its direct use for synthesizing complex heterocyclic compounds are not extensively documented in current research. The reactivity of the alkyne suggests its potential as a precursor for forming rings such as triazoles via azide-alkyne cycloaddition or for participating in other metal-catalyzed cyclization reactions to yield a variety of heterocyclic structures.

Intermediate in Multi-step Synthesis Pathways

This compound has been identified as a valuable intermediate in multi-step synthetic pathways. It serves as a building block that can be incorporated into larger, more complex molecular architectures. For instance, it has been used in the preparation of elaborate molecules designed for biological applications, such as modified oligonucleotides google.com. In these syntheses, the compound acts as a stable precursor, carrying the 4-methoxybenzoate group through various reaction steps while the propargyl group provides a site for further chemical modification and linkage. Its utility as a synthetic substrate is also noted in broader synthetic strategies involving 4-methoxybenzoate compounds escholarship.org.

Integration of this compound into Polymeric Systems

A significant application of this compound is in the field of polymer chemistry, where it is used to modify and functionalize polymeric materials. The compound's terminal alkyne is particularly suitable for "click chemistry," a class of reactions known for their high efficiency and specificity.

Specifically, this compound has been successfully used in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to functionalize biodegradable polymers acs.orgacs.org. In one notable application, azide-substituted polylactide (azido-PL) was treated with this compound. The reaction covalently attaches the 4-methoxybenzoate group to the polymer backbone via a stable triazole linkage acs.orgacs.orgresearchgate.net. This process demonstrates the compound's role in creating functionalized biomaterials, where the properties of the base polymer can be precisely tuned by attaching specific molecular groups acs.org.

Below is a table summarizing the components of this polymer functionalization reaction.

| Role | Compound Name |

| Polymer Backbone | Azide-substituted Polylactide (azido-PL) |

| Functionalizing Agent | This compound |

| Reaction Type | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| Resulting Linkage | 1,2,3-Triazole |

Role of this compound in Coordination Chemistry (e.g., as a linker precursor for coordination polymers)

The molecular structure of this compound contains features that suggest a potential role in coordination chemistry. The carbonyl oxygen of the ester group could potentially coordinate with metal centers, and the terminal alkyne group could be chemically modified to create a stronger chelating site. This would allow the molecule to function as a precursor to a linker in the formation of coordination polymers or metal-organic frameworks (MOFs). However, based on available research, the specific use of this compound for this purpose has not been reported.

Emerging Applications in Niche Chemical Fields and Structure-Activity Studies in Olfaction

Currently, there is limited information available regarding emerging applications of this compound in niche chemical fields. Furthermore, no studies concerning its properties in olfaction or its inclusion in structure-activity relationship (SAR) studies for fragrance or flavor have been documented. Its primary documented value remains in its utility as a building block for organic synthesis and polymer modification google.comescholarship.orgacs.org.

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography is a cornerstone for the separation and analysis of organic compounds like Prop-2-ynyl 4-methoxybenzoate (B1229959). Both gas and liquid chromatography offer powerful means to isolate the compound from reaction mixtures, impurities, or complex sample matrices.

Gas Chromatography (GC) and Liquid Chromatography (LC) Method Development

Gas Chromatography (GC): Due to its volatility, Prop-2-ynyl 4-methoxybenzoate is amenable to analysis by GC. Method development typically involves optimizing the stationary phase, temperature program, and detector. For benzoate (B1203000) esters, a common approach is to use a capillary column with a non-polar or mid-polarity stationary phase. The purity of related methyl benzoate compounds has been assessed using GC-MS marmara.edu.tr.

| Parameter | Typical Condition | Purpose |

| Column | Fused silica (B1680970) capillary (e.g., 30 m x 0.25 mm) | Provides high-resolution separation. |

| Stationary Phase | Polysiloxane-based (e.g., 5% phenyl methylpolysiloxane) | Separation based on boiling point and polarity. |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | Ramped, e.g., 100 °C to 280 °C at 10 °C/min | Elutes compounds based on boiling points. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for general quantification, MS for identification. |

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is a highly versatile technique for the analysis of benzoate esters. Reversed-phase (RP) chromatography is the most common mode used. The development of an RP-HPLC method involves the careful selection of a column, mobile phase composition, and detector wavelength. Methods for various benzoates frequently use a C18 stationary phase with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727) myfoodresearch.comresearchgate.net.

| Parameter | Typical Condition | Purpose |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water (or buffer) | Controls the elution and separation of analytes. |

| Flow Rate | 1.0 mL/min | Standard flow for analytical scale columns. |

| Column Temp. | Ambient or controlled (e.g., 30-40 °C) | Ensures reproducible retention times. |

| Detector | UV-Vis Detector | Monitors the eluent for UV-absorbing compounds. |

| Wavelength | 220-280 nm | Wavelengths where the benzoate chromophore absorbs strongly myfoodresearch.complu.mx. |

Coupling Chromatography with Mass Spectrometry (GC-MS, LC-MS)

Pairing chromatography with mass spectrometry provides definitive identification based on both retention time and mass-to-charge ratio, along with fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for identifying and quantifying volatile compounds. In electron ionization (EI) mode, this compound would be expected to produce a distinct fragmentation pattern. Studies on related benzoate esters show characteristic fragmentation pathways that can be extrapolated researchgate.net. The molecular ion peak (M+) would be expected at m/z 192. Key fragments would likely include the 4-methoxybenzoyl cation (m/z 135) and fragments related to the propargyl group (m/z 39) researchgate.net.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for analyzing compounds in complex mixtures or when high sensitivity is required. Electrospray ionization (ESI) is a common ionization technique for this class of compounds acgpubs.org. LC-MS/MS can be used for highly selective and sensitive quantification by monitoring specific parent-to-daughter ion transitions in multiple reaction monitoring (MRM) mode.

Advanced Spectroscopic Methods for Trace Analysis and Purity Assessment

Spectroscopic methods are indispensable for the structural elucidation and purity assessment of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure. For this compound, the ¹H NMR spectrum would show characteristic signals for the aromatic protons on the benzene (B151609) ring, a singlet for the methoxy (B1213986) (-OCH₃) group, a doublet for the methylene (B1212753) (-CH₂-) protons of the propargyl group, and a triplet for the terminal alkyne (-C≡CH) proton nih.gov. ¹³C NMR would similarly show distinct signals for each unique carbon atom, including the ester carbonyl, aromatic carbons, and the two sp-hybridized carbons of the alkyne nih.gov. Quantitative NMR (qNMR) can also be employed for highly accurate purity assessments, as demonstrated for sodium benzoate reference materials acgpubs.org.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the alkyne C≡C stretch (around 2100-2140 cm⁻¹), the terminal ≡C-H stretch (around 3300 cm⁻¹), the ester C=O stretch (around 1715-1730 cm⁻¹), and C-O stretches (around 1100-1300 cm⁻¹) marmara.edu.truomustansiriyah.edu.iq.

UV-Vis Spectrophotometry: The aromatic ring in this compound acts as a chromophore, allowing for its detection and quantification using UV-Vis spectrophotometry. Benzoate derivatives typically exhibit strong absorbance in the UV range, often between 220 and 280 nm acgpubs.org. A stability-indicating assay for metronidazole (B1676534) benzoate utilized a λmax of 322 nm for quantification gsconlinepress.com. This technique is often used for concentration determination and in developing HPLC-UV methods.

Sample Preparation Strategies for this compound Analysis

The goal of sample preparation is to extract the analyte from its matrix and present it in a form suitable for analysis, free from interfering substances.

Direct Dissolution: For the analysis of the bulk compound or samples from a reaction mixture, a simple "dissolve and inject" approach is often sufficient. An appropriate organic solvent such as acetonitrile, methanol, or dichloromethane (B109758) is used to dissolve the sample before injection into a GC or LC system patsnap.com.

Liquid-Liquid Extraction (LLE): For more complex matrices, LLE can be used to separate the analyte based on its solubility. For instance, a sample could be dissolved in an aqueous solution and extracted into an immiscible organic solvent like ethyl acetate (B1210297) or dichloromethane, in which this compound is preferentially soluble nih.gov.

Solid-Phase Extraction (SPE): SPE is a more advanced technique that provides cleaner extracts than LLE. A typical workflow involves passing a liquid sample through a solid sorbent cartridge. Interfering compounds are washed away, and the analyte of interest is then eluted with a small volume of a strong solvent. The eluate can then be concentrated and reconstituted in a suitable solvent for analysis lcms.cz. This method is highly effective for trace analysis in complex samples.

Quantitative Analytical Method Validation for this compound

To ensure that an analytical method is reliable, accurate, and reproducible, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) researchgate.netbirzeit.edu. The key validation parameters are outlined below.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components). | No interfering peaks at the retention time of the analyte. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (R²) ≥ 0.999 gsconlinepress.combirzeit.edu. |

| Accuracy | The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies on spiked samples. | Percent recovery typically between 98.0% and 102.0% birzeit.edu. |

| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. Assessed as repeatability and intermediate precision. | Relative Standard Deviation (%RSD) ≤ 2% birzeit.edu. |

| Range | The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Defined by the linearity and accuracy studies. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Typically calculated as 3.3 times the standard deviation of the response divided by the slope of the calibration curve. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Typically calculated as 10 times the standard deviation of the response divided by the slope of the calibration curve myfoodresearch.combirzeit.edu. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. | No significant change in results when parameters like mobile phase composition, pH, or temperature are slightly varied researchgate.net. |

Future Research Directions and Perspectives

Exploration of Novel Synthetic Methodologies for Prop-2-ynyl 4-methoxybenzoate (B1229959)

The conventional synthesis of Prop-2-ynyl 4-methoxybenzoate involves the esterification of 4-methoxybenzoic acid with propargyl alcohol or the alkylation of a 4-methoxybenzoate salt with propargyl bromide. While effective, these methods represent a baseline from which significant improvements can be made. Future research should focus on developing more efficient, sustainable, and scalable synthetic methodologies.

Key areas for exploration include:

Green Chemistry Approaches: Investigating the use of eco-friendly solvents, catalyst systems, and reaction conditions. For instance, enzymatic catalysis could offer high selectivity under mild conditions, minimizing waste.

Continuous Flow Synthesis: Implementing microreactor technology for the synthesis of this compound. Flow chemistry can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes.